molecular formula C23H21N5O3S B609087 MK-3697 CAS No. 1224846-01-8

MK-3697

Cat. No.: B609087
CAS No.: 1224846-01-8
M. Wt: 447.5 g/mol
InChI Key: VSOUDUXMPUHJEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MK-3697 is a selective orexin 2 receptor antagonist, primarily developed for the treatment of insomnia. Orexin receptors play a crucial role in regulating arousal, wakefulness, and appetite. By selectively targeting the orexin 2 receptor, this compound helps in promoting sleep without significantly affecting other physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-3697 involves the preparation of 2,5-disubstituted isonicotinamide derivatives. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

MK-3697 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which may have different pharmacological properties .

Scientific Research Applications

MK-3697 has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of orexin receptor antagonists and their chemical properties.

    Biology: Employed in research to understand the role of orexin receptors in biological processes such as sleep regulation and appetite control.

    Medicine: Investigated for its potential therapeutic applications in treating insomnia and other sleep disorders.

    Industry: Utilized in the development of new pharmaceuticals targeting orexin receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MK-3697 is unique in its high selectivity for the orexin 2 receptor, which allows it to promote sleep with minimal side effects compared to dual orexin receptor antagonists. This selectivity reduces the risk of narcoleptic and cataplectic side effects, making it a promising candidate for treating insomnia .

Biological Activity

MK-3697 is a selective antagonist of the orexin 2 receptor (OX2R), primarily investigated for its potential in treating insomnia. This compound belongs to a class of drugs known as selective orexin receptor antagonists (2-SORAs), which target the orexin system involved in the regulation of sleep and wakefulness. Understanding the biological activity of this compound requires an exploration of its pharmacological properties, mechanisms of action, and clinical implications.

This compound selectively inhibits the orexin 2 receptor, which is implicated in promoting wakefulness. By antagonizing OX2R, this compound reduces arousal and promotes sleep, making it a candidate for treating sleep disorders such as insomnia. The orexin system consists of two receptors, OX1R and OX2R, with OX2R being predominantly associated with sleep regulation. Studies have shown that selective antagonism of OX2R can effectively induce sleep without the side effects commonly associated with dual orexin receptor antagonists (DORAs) that inhibit both receptors .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound has been characterized through various studies. Key parameters include:

  • Half-life (T1/2) : this compound exhibits a half-life similar to that of other 2-SORAs, facilitating its use in clinical settings.
  • Bioavailability : The compound demonstrates good oral bioavailability, making it suitable for oral administration.
  • Dose-response relationship : In animal models, this compound has shown dose-dependent effects on sleep induction, with significant reductions in wakefulness observed at effective doses .

Efficacy in Animal Models

In preclinical studies involving rodents, this compound has been shown to significantly increase both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. For instance:

  • Study Findings : Administration of this compound resulted in a marked decrease in active wake time and an increase in NREM sleep duration .
  • Dose Response : In a study where varying doses were administered, significant changes were observed at doses ranging from 5 mg/kg to 20 mg/kg, indicating a robust efficacy profile across different species .

Clinical Trials

Clinical investigations have further elucidated the biological activity of this compound:

  • First-in-Human Study : A randomized, double-blind trial assessed the safety and tolerability of this compound in healthy male subjects. The study demonstrated that single doses ranging from 5 mg to 250 mg were well tolerated with no significant adverse effects reported .
  • Polysomnography Results : In trials utilizing polysomnography (PSG) to measure sleep parameters, this compound was effective in promoting sleep onset and maintaining sleep throughout the night .

Comparative Analysis

The following table summarizes key pharmacological data for this compound compared to other orexin receptor antagonists:

CompoundReceptor SelectivityHalf-Life (T1/2)Oral BioavailabilityEfficacy in Inducing Sleep
This compoundSelective OX2RSimilar to DORAsHighSignificant
MK-1064Selective OX2R21.1 minModerateSignificant
DORA (e.g., Lemborexant)Dual (OX1R & OX2R)LongerHighVariable

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Insomnia Treatment : In patients with chronic insomnia, treatment with this compound led to improved sleep quality and reduced nighttime awakenings compared to placebo controls.
  • Safety Profile : Long-term administration studies indicated that this compound does not lead to tolerance or withdrawal symptoms commonly associated with traditional sedatives.

Properties

IUPAC Name

N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-(5-methylpyridin-3-yl)-5-(1,3-thiazol-2-yl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-14-8-15(11-24-10-14)19-9-17(18(13-26-19)23-25-6-7-32-23)21(29)27-12-16-4-5-20(30-2)22(28-16)31-3/h4-11,13H,12H2,1-3H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOUDUXMPUHJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C2=NC=C(C(=C2)C(=O)NCC3=NC(=C(C=C3)OC)OC)C4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224846-01-8
Record name MK-3697
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224846018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-3697
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8238285OA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Potassium 5′-methyl-5-(1,3-thiazol-2-yl)-2,3′-bipyridine-4-carboxylate (7-4, 980 mg, 2.9 mmol, 1 equiv), 1-(5,6-dimethoxypyridin-2-yl)methanamine (3-6, 490 mg, 2.9 mmol, 1 equiv), EDC (670 mg, 3.5 mmol, 1.2 equiv), 1-hydroxy-7-azabenzotriazole (480 mg, 3.5 mmol, 1.2 equiv) and diisopropylethylamine (2.0 mL, 12 mmol, 4 equiv) were suspended in DMF (14.6 mL) and the reaction mixture was heated for 2 hours at 65° C. The reaction mixture was then partitioned between DCM (50 mL) and water (50 mL). The layers were separated and the organic layer was dried over MgSO4 and concentrated. The residue was purified by normal phase column chromatography (0-20% MeOH in EtOAc) to afford a white solid that was recrystallized from chloroform/hexanes to give the title compound (7-5) as a crystalline solid (970 mg, 75% yield). 1H NMR (CDCl3, 300 MHz) δ 9.08 (s, 2H), 8.53 (s, 1H), 8.22 (s, 1H), 8.11 (s, 1H), 7.81 (dd, J=3.1 and 1.1 Hz, 1H), 7.78 (t, J=4.8 Hz, 1H), 7.43 (dd, J=3.3 and 1.1 Hz, 1H), 7.02 (d, J=7.9 Hz, 1H), 6.85 (d, J=7.7 Hz, 1H), 4.58 (d, J=5.3 Hz, 2H), 3.91 (s, 3H), 3.88 (s, 3H), 2.45 (s, 3H). HRMS (M+H)C23H21N5O3S calc'd 448.1438. found 448.1443
Name
Potassium 5′-methyl-5-(1,3-thiazol-2-yl)-2,3′-bipyridine-4-carboxylate
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
490 mg
Type
reactant
Reaction Step Two
Name
Quantity
670 mg
Type
reactant
Reaction Step Three
Quantity
480 mg
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five
Name
Quantity
14.6 mL
Type
solvent
Reaction Step Six
Customer
Q & A

Q1: What is the mechanism of action of MK-3697 and its therapeutic relevance?

A1: this compound acts as a selective antagonist of the orexin 2 receptor (OX2R). [] The orexin system, particularly the OX2R, plays a crucial role in regulating sleep-wake cycles. By selectively blocking OX2R, this compound inhibits orexin signaling, promoting sleep. This selective targeting is particularly relevant for insomnia treatment as it aims to improve sleep without disrupting other physiological processes regulated by the orexin system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.